3-(Difluoromethoxy)-5-fluoronitrobenzene

Nucleophilic Aromatic Substitution Aminodehalogenation Reactivity Hierarchy

3-(Difluoromethoxy)-5-fluoronitrobenzene (CAS 1214332-99-6) is a densely functionalized aromatic building block featuring a unique 1,3,5-substitution pattern combining a difluoromethoxy (-OCF2H) group, a fluorine atom, and a nitro group on a single benzene ring. This specific arrangement creates a distinctive electronic profile and a defined vector for orthogonal functionalization, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals where precise spatial control and lipophilic-hydrophilic balance are critical.

Molecular Formula C7H4F3NO3
Molecular Weight 207.11 g/mol
CAS No. 1214332-99-6
Cat. No. B12079064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethoxy)-5-fluoronitrobenzene
CAS1214332-99-6
Molecular FormulaC7H4F3NO3
Molecular Weight207.11 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1OC(F)F)F)[N+](=O)[O-]
InChIInChI=1S/C7H4F3NO3/c8-4-1-5(11(12)13)3-6(2-4)14-7(9)10/h1-3,7H
InChIKeyRBUWSXUUPDOWQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethoxy)-5-fluoronitrobenzene (CAS 1214332-99-6): A Strategic Meta-Substituted Fluoronitroarene Building Block for Medicinal Chemistry and Agrochemical Synthesis


3-(Difluoromethoxy)-5-fluoronitrobenzene (CAS 1214332-99-6) is a densely functionalized aromatic building block featuring a unique 1,3,5-substitution pattern combining a difluoromethoxy (-OCF2H) group, a fluorine atom, and a nitro group on a single benzene ring [1]. This specific arrangement creates a distinctive electronic profile and a defined vector for orthogonal functionalization, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals where precise spatial control and lipophilic-hydrophilic balance are critical . Its molecular formula is C7H4F3NO3, with a molecular weight of 207.11 g/mol [1].

Why 3-(Difluoromethoxy)-5-fluoronitrobenzene Cannot Be Casually Replaced by Other Fluoronitrobenzene Analogs


Substitution of 3-(Difluoromethoxy)-5-fluoronitrobenzene with a generic fluoro- or difluoromethoxy-nitrobenzene analog is not chemically or biologically equivalent. The specific 1,3,5-substitution pattern creates a unique electron density distribution on the aromatic ring that dictates the regioselectivity of subsequent reactions, such as nucleophilic aromatic substitution (SNAr) [1]. Furthermore, the difluoromethoxy (-OCF2H) group is not a simple surrogate for a methoxy (-OCH3) or trifluoromethoxy (-OCF3) group; it possesses a distinct hydrogen-bond donor capacity, lipophilicity (logP), and metabolic stability profile that critically impacts the pharmacokinetic properties of derived drug candidates [2]. Simple replacement with an isomer, such as 4-(difluoromethoxy)nitrobenzene, will lead to a different molecular geometry and electronic environment, fundamentally altering downstream reaction outcomes and biological activity.

Quantitative Evidence for 3-(Difluoromethoxy)-5-fluoronitrobenzene: Direct Comparisons with Key Analogs in Reactivity, Biological Activity, and Physical Properties


Quantified Reactivity of the Difluoromethoxy Group in Aminodehalogenation: A Direct Comparison with Fluorine and Chlorine

In a direct comparative study of aminodehalogenation reactions with aqueous ammonia at 80-160 °C, the difluoromethoxy group in substituted nitrobenzenes demonstrated a distinct and quantifiable reactivity rank. This study provides a clear, quantitative hierarchy for designing selective substitution reactions [1].

Nucleophilic Aromatic Substitution Aminodehalogenation Reactivity Hierarchy

Impact of -OCF2H Isosteric Replacement on PDE4D Inhibitor Potency and Selectivity: A Class-Level Comparison

A study on selective PDE4D inhibitors provides class-level evidence for the advantage of the difluoromethoxy (-OCF2H) group over a methoxy (-OCH3) group. The replacement of a 3-methoxy group with a 3-difluoromethoxy isostere in a series of cathecolic structures resulted in compounds that maintained good PDE4D3 inhibitory activity while exhibiting improved selectivity over other PDE4 isoforms (PDE4A4, PDE4B2, PDE4C2). One lead compound (3b) also demonstrated an improved pharmacokinetic profile compared to its non-fluorinated analog [1].

PDE4D Inhibition Isosteric Replacement Selectivity Profiling

19F NMR Chemical Shift Analysis of 3,5-Disubstituted Fluorobenzenes: Quantifying the Non-Additive Electronic Effects

A foundational study on the 19F NMR spectra of meta-substituted fluorobenzenes established that the effect of substituents on the fluorine chemical shift is not additive for 3,5-disubstituted compounds [1]. This means the electronic environment in a 3-(difluoromethoxy)-5-fluoronitrobenzene cannot be predicted by simply summing the effects of individual substituents; it is a unique property of the specific combination.

19F NMR Spectroscopy Electronic Effects Substituent Non-Additivity

Commercial Purity Benchmarking: 98% Purity as a Standard for Reproducible Research

Commercially, 3-(Difluoromethoxy)-5-fluoronitrobenzene is supplied at a standardized purity of 98%, as confirmed by major chemical vendors . This high level of purity is essential for ensuring reproducible results in both synthetic and biological assays, minimizing the impact of unknown impurities.

Purity QC Standard Reproducibility

High-Impact Application Scenarios for 3-(Difluoromethoxy)-5-fluoronitrobenzene in Drug Discovery and Agrochemical Development


Rational Design of Selective PDE4 Inhibitors for Inflammatory and CNS Disorders

Medicinal chemists can leverage the class-level evidence of improved selectivity and pharmacokinetics offered by the difluoromethoxy group [1] to design new PDE4 inhibitors. 3-(Difluoromethoxy)-5-fluoronitrobenzene serves as a versatile starting point for introducing this advantageous moiety into lead compounds, with the goal of mitigating the emetic side effects associated with pan-PDE4 inhibition by improving isoform selectivity.

Sequential SNAr Reactions for Building Complex Drug Scaffolds

The quantified reactivity hierarchy established in aminodehalogenation studies—where the difluoromethoxy group is less reactive than fluorine but more reactive than chlorine [1]—enables precise, stepwise functionalization. Researchers can first substitute the fluorine atom, then subsequently replace the difluoromethoxy group under more forcing conditions, allowing for the controlled assembly of complex molecular architectures that are difficult to access with simpler building blocks.

Synthesis of Fluorinated Pyrethroid Pesticide Intermediates

Patents describe methods for preparing difluoromethoxyaromatic compounds as key intermediates in the synthesis of pyrethroid pesticides [1]. 3-(Difluoromethoxy)-5-fluoronitrobenzene, with its nitro group ready for reduction to an amine and subsequent derivatization, is an ideal candidate for constructing the lipophilic, metabolically stable frameworks characteristic of modern agrochemicals.

Exploration of CCR5 Antagonist Space for HIV and Autoimmune Disease

Preliminary pharmacological screening has indicated that compounds containing this structural motif can act as CCR5 antagonists, a validated target for treating HIV infection, asthma, and autoimmune diseases like rheumatoid arthritis [1]. This positions 3-(Difluoromethoxy)-5-fluoronitrobenzene as a high-priority building block for medicinal chemistry programs focused on chemokine receptor modulation.

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